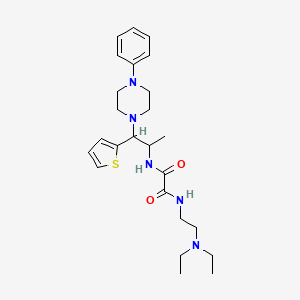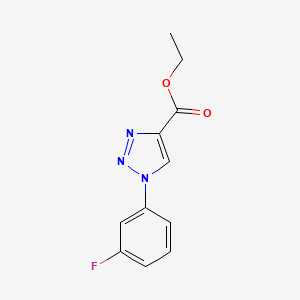![molecular formula C30H38N6O2 B11434692 8-[(4-Benzhydrylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B11434692.png)
8-[(4-Benzhydrylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(4-Benzhydrylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione is a complex organic compound with a molecular formula of C({25})H({28})N({6})O({2}). This compound is notable for its intricate structure, which includes a purine core substituted with various functional groups, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-Benzhydrylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions starting from simple precursors like urea and malonic acid derivatives.
Substitution Reactions:
Attachment of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where the benzhydryl group is attached to the nitrogen atom of the piperazine ring.
Final Assembly: The final compound is assembled by linking the substituted purine core with the benzhydrylpiperazine moiety through a series of coupling reactions, often facilitated by catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes:
Catalyst Optimization: Using efficient catalysts to speed up reactions and increase yield.
Purification Techniques: Employing advanced purification methods such as recrystallization, chromatography, and distillation to obtain high-purity product.
Automation: Utilizing automated reactors and continuous flow systems to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
8-[(4-Benzhydrylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the functional groups, particularly reducing any carbonyl groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water, depending on the reaction requirements.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions, and various acid or base catalysts for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated purine derivatives, while reduction could lead to fully saturated piperazine rings.
Scientific Research Applications
8-[(4-Benzhydrylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Pharmacology: The compound is used to investigate the binding affinities and activities of various receptors, contributing to the development of new drugs.
Biological Studies: It serves as a tool in studying cellular pathways and mechanisms, especially those involving purine metabolism.
Industrial Applications: The compound’s unique structure makes it useful in the synthesis of other complex organic molecules, serving as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of 8-[(4-Benzhydrylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione involves its interaction with specific molecular targets:
Neurotransmitter Receptors: The compound binds to various neurotransmitter receptors, modulating their activity and influencing neurological functions.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes involved in purine metabolism, affecting cellular processes.
Signal Transduction Pathways: By interacting with key proteins in signal transduction pathways, the compound can alter cellular responses and functions.
Comparison with Similar Compounds
Similar Compounds
8-[(4-Benzhydrylpiperazin-1-yl)methyl]-1,3-dimethylxanthine: Similar in structure but lacks the 7-(3-methylbutyl) group.
8-[(4-Benzhydrylpiperazin-1-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione: Similar core structure but different substituents.
Uniqueness
8-[(4-Benzhydrylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione is unique due to its specific combination of substituents, which confer distinct pharmacological properties and binding affinities compared to similar compounds. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C30H38N6O2 |
|---|---|
Molecular Weight |
514.7 g/mol |
IUPAC Name |
8-[(4-benzhydrylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione |
InChI |
InChI=1S/C30H38N6O2/c1-22(2)15-16-36-25(31-28-27(36)29(37)33(4)30(38)32(28)3)21-34-17-19-35(20-18-34)26(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-14,22,26H,15-21H2,1-4H3 |
InChI Key |
CZJNCZLOXHYYAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-(3-Ethoxy-4-hydroxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11434627.png)
![6-chloro-N-cyclohexyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B11434630.png)

![N-(1,3-benzodioxol-5-yl)-5-methyl-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B11434666.png)
![3-{1-[(2-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]propanamide](/img/structure/B11434674.png)
![1-(2,5-dimethylphenyl)-4-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11434681.png)
![5-(4-bromophenyl)-2-[(3-fluorobenzyl)sulfanyl]-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11434686.png)

![4-(4-chlorophenyl)-N,N-diethyl-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11434689.png)
![N-(1,3-benzodioxol-5-yl)-6-bromo-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11434695.png)
![4-ethyl-9-(3-methylphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11434698.png)
![N-(3,4-dimethoxyphenethyl)-2-(3-(2,4-dimethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B11434719.png)
